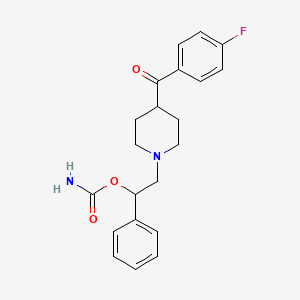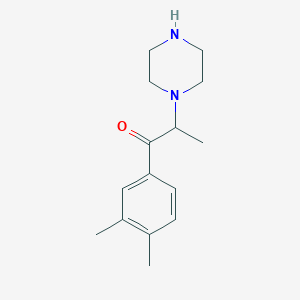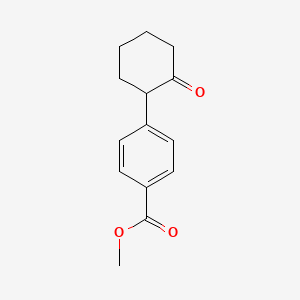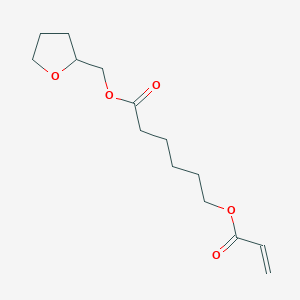
3-Chloro-D-tyrosine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-D-tyrosine methyl ester: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is replaced by a chlorine atom, and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-D-tyrosine methyl ester typically involves the chlorination of D-tyrosine followed by esterification. One common method includes the use of thionyl chloride (SOCl₂) for chlorination, followed by reaction with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production methods for amino acid methyl esters often involve the use of methanol and trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
化学反応の分析
Types of Reactions: 3-Chloro-D-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino or thiol-substituted tyrosine derivatives.
科学的研究の応用
Chemistry: 3-Chloro-D-tyrosine methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules .
作用機序
The mechanism of action of 3-Chloro-D-tyrosine methyl ester involves its incorporation into proteins in place of tyrosine. This can affect protein folding, stability, and function due to the presence of the chlorine atom, which can alter hydrogen bonding and hydrophobic interactions .
類似化合物との比較
3-Bromo-D-tyrosine methyl ester: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-D-tyrosine methyl ester: Similar structure but with an iodine atom instead of chlorine.
L-tyrosine methyl ester: The non-halogenated version of the compound.
Uniqueness: 3-Chloro-D-tyrosine methyl ester is unique due to the presence of the chlorine atom, which can confer different reactivity and biological properties compared to its brominated or iodinated counterparts .
特性
CAS番号 |
690954-95-1 |
|---|---|
分子式 |
C10H12ClNO3 |
分子量 |
229.66 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChIキー |
KWTIOVPQMRSIJF-MRVPVSSYSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N |
正規SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)

![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)

![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)

![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)




